molecular formula C22H36O6 B1247617 Rollicosin

Rollicosin

Cat. No. B1247617
M. Wt: 396.5 g/mol
InChI Key: QCRUDDMRGHFGNR-MTFMMBMASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rollicosin is a natural product found in Annona mucosa with data available.

Scientific Research Applications

Novel Antitumor Agent

  • Discovery and Potential: Rollicosin, isolated from Rollinia mucosa, is notable as the first compound in its class with lactone moieties on both sides of its aliphatic chain, lacking tetrahydrofuran or tetrahydropyran rings. This unique structure positions rollicosin as a new prototype molecule with potential as an antitumor agent (Liaw, Chang, Wu, & Wu, 2003).

Synthesis and Structural Studies

  • Total Synthesis: The first total synthesis of rollicosin achieved a highly regio- and stereoselective tandem ring-closing/cross-metathesis reaction, establishing the C4 stereocenter and adding the west-wing lactone through Sharpless asymmetric dihydroxylation and enolate alkylation (Quinn, Isaacs, DeChristopher, Szklarz, & Arvary, 2005).
  • Synthesis Variations: Two studies focused on synthesizing different isomers of rollicosin, including the (4R,15R,16R,21S) and its 4S epimer, employing palladium-catalyzed coupling of building blocks (Wu, Lee, Wu, & Chen, 2008), and another convergent synthesis approach for (4R,15R,16R,21S)- and (4R,15S,16S,21S)-rollicosin (Makabe, Higuchi, Konno, Murai, & Miyoshi, 2005).

Biological and Medicinal Applications

  • Mitochondrial Complex I Inhibition: A study on the synthesis of rollicosin variants and their inhibitory action on bovine heart mitochondrial complex I found these compounds to have weaker inhibitory activity compared to typical acetogenins, suggesting the importance of certain structural features for maintaining potent inhibitory effects (Makabe, Kimura, Higuchi, Konno, Murai, & Miyoshi, 2006).

properties

Product Name

Rollicosin

Molecular Formula

C22H36O6

Molecular Weight

396.5 g/mol

IUPAC Name

(2S)-4-[(2R,13R)-2,13-dihydroxy-13-[(2R)-5-oxooxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C22H36O6/c1-16-14-17(22(26)27-16)15-18(23)10-8-6-4-2-3-5-7-9-11-19(24)20-12-13-21(25)28-20/h14,16,18-20,23-24H,2-13,15H2,1H3/t16-,18+,19+,20+/m0/s1

InChI Key

QCRUDDMRGHFGNR-MTFMMBMASA-N

Isomeric SMILES

C[C@H]1C=C(C(=O)O1)C[C@@H](CCCCCCCCCC[C@H]([C@H]2CCC(=O)O2)O)O

Canonical SMILES

CC1C=C(C(=O)O1)CC(CCCCCCCCCCC(C2CCC(=O)O2)O)O

synonyms

rollicosin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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